5-(4-(Benzyloxy)-3-bromophenyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(4-(Benzyloxy)-3-bromophenyl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Benzyloxy)-3-bromophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(benzyloxy)-3-bromobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of 5-(4-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine.
Substitution: Formation of various substituted oxadiazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-(Benzyloxy)-3-bromophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death . In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Another benzyloxy-substituted compound with potential biological activities.
2-(4-(Benzyloxy)-5-(hydroxyl)phenyl)benzothiazole: A compound with similar structural features and applications in medicinal chemistry.
Uniqueness
5-(4-(Benzyloxy)-3-bromophenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts specific electronic properties and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.
Properties
Molecular Formula |
C15H12BrN3O2 |
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Molecular Weight |
346.18 g/mol |
IUPAC Name |
5-(3-bromo-4-phenylmethoxyphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H12BrN3O2/c16-12-8-11(14-18-19-15(17)21-14)6-7-13(12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,19) |
InChI Key |
BPJYCRLPJWOGRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NN=C(O3)N)Br |
Origin of Product |
United States |
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